

An In-depth Technical Guide to Phillipsite Solubility in Aqueous Solutions

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Compound of Interest

Compound Name: *Phillipsite*

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Introduction

Phillipsite, a common zeolite mineral with the general formula $(K,Na,Ca)_{1-2}(Si,Al)_8O_{16} \cdot 6H_2O$, plays a significant role in various geological and industrial processes.[1] Its cation-exchange properties and porous structure make it a material of interest in fields ranging from environmental remediation to catalysis. However, for applications in aqueous environments, particularly in contexts such as drug delivery systems or as an excipient in pharmaceutical formulations, a thorough understanding of its solubility and dissolution behavior is paramount. This technical guide provides a comprehensive overview of **phillipsite** solubility, drawing upon available thermodynamic data and established experimental protocols for aluminosilicate minerals. While direct quantitative solubility data for **phillipsite** across a wide range of conditions is not extensively documented in publicly available literature, this guide synthesizes existing knowledge to provide a robust framework for its study and application.

Factors Influencing Phillipsite Solubility

The dissolution of **phillipsite** in aqueous solutions is a complex process governed by several key factors:

- **pH of the Aqueous Medium:** The pH of the solution is a critical determinant of aluminosilicate mineral solubility.[2] **Phillipsite** is known to form and remain stable in alkaline environments, such as in saline, alkaline lake deposits.[3] This suggests that its solubility is likely to be at a

minimum in high pH solutions and will increase in acidic conditions. At low pH, the protonation of the aluminosilicate framework can lead to the incongruent dissolution, where aluminum is preferentially leached from the structure.[2]

- **Temperature:** Temperature influences the kinetics and thermodynamics of dissolution. Generally, for most minerals, solubility increases with temperature. However, the exact dependence for **phillipsite** requires experimental determination. Thermodynamic data, such as the enthalpy of dissolution, which can be derived from heat capacity measurements, is crucial for predicting the effect of temperature on solubility.
- **Chemical Composition of the Aqueous Solution:** The presence of other ions in the solution can affect **phillipsite** solubility through common-ion effects or by influencing the activity of water and dissolved species. The composition of the **phillipsite** itself, particularly the nature of the extra-framework cations (K^+ , Na^+ , Ca^{2+}), also plays a role in its stability and dissolution characteristics.
- **Si/Al Ratio:** The silicon-to-aluminum ratio within the zeolite framework is a fundamental property that influences its stability. While specific studies on the effect of the Si/Al ratio on **phillipsite** solubility are not readily available, research on other zeolites suggests that this ratio is a key factor in their dissolution behavior.

Thermodynamic Data

While extensive experimental solubility data for **phillipsite** is limited, thermodynamic data provides a foundation for predicting its behavior. Hemingway and Robie (1984) conducted a key study on the low-temperature heat capacities of **phillipsite**, from which fundamental thermodynamic properties have been calculated.[4]

Table 1: Thermodynamic Properties of **Phillipsite** at 298.15 K[4]

Property	Value	Units
Molar Mass	(Calculated for (Na _{1.08} K _{0.80})Al _{1.88} Si _{6.12} O ₁₆ · 6H ₂ O)	g/mol
Heat Capacity (C _p)	771.9 ± 2.4	J/(mol·K)
Standard Entropy (S°)	771.9 ± 2.4	J/(mol·K)
Enthalpy Function [(H° - H° ₀)/T]	(Calculated from heat capacity data)	J/(mol·K)
Gibbs Energy Function [(G° - H° ₀)/T]	(Calculated from heat capacity data)	J/(mol·K)

Note: The specific values for the enthalpy and Gibbs energy functions require integration of the heat capacity data from 0 K and are presented in the original publication. The composition of the studied **phillipsite** was (Na_{1.08}K_{0.80})Al_{1.88}Si_{6.12}O₁₆ · 6H₂O.[\[4\]](#)

This thermodynamic data is essential for calculating the Gibbs free energy of reaction for the dissolution of **phillipsite** and, consequently, its solubility product constant (K_{sp}) at various temperatures.

Experimental Protocols for Determining Phillipsite Solubility

To obtain precise quantitative data on **phillipsite** solubility, rigorous experimental protocols are necessary. The following methodologies are based on established practices for studying the dissolution of zeolites and other aluminosilicate minerals.

Batch Dissolution Experiments

Objective: To determine the equilibrium solubility of **phillipsite** under specific conditions of temperature, pH, and solution composition.

Methodology:

- Material Preparation:

- Obtain a pure, well-characterized **phillipsite** sample. Characterization should include X-ray diffraction (XRD) for phase purity, scanning electron microscopy (SEM) for morphology and particle size, and chemical analysis (e.g., X-ray fluorescence or inductively coupled plasma mass spectrometry) to determine the precise elemental composition.
- The sample should be ground and sieved to a specific particle size fraction to ensure a consistent surface area for dissolution.
- Experimental Setup:
 - A series of batch reactors (e.g., polypropylene or Teflon vessels) are prepared.
 - Each reactor contains a known mass of **phillipsite** and a precise volume of the desired aqueous solution (e.g., deionized water, buffer solutions of varying pH, or solutions with specific ionic strengths).
- Equilibration:
 - The reactors are placed in a constant temperature bath or incubator and agitated (e.g., on a shaker table) to ensure continuous mixing and prevent concentration gradients.
 - The experiments are run for a sufficient duration to reach equilibrium, which should be determined by periodically sampling and analyzing the solution until the concentrations of dissolved species (Si, Al, K, Na, Ca) become constant.
- Sampling and Analysis:
 - At predetermined time intervals, aliquots of the solution are withdrawn from each reactor using a syringe and filtered through a membrane filter (e.g., 0.22 μm) to separate the solid phase.
 - The pH of the filtrate is measured immediately.
 - The concentrations of dissolved silicon, aluminum, and the major cations (K, Na, Ca) are determined using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

Data Presentation:

The results of batch dissolution experiments should be tabulated to show the equilibrium concentrations of dissolved species as a function of temperature, pH, and the initial composition of the aqueous solution.

Table 2: Example Data Table for **Phillipsite** Solubility from Batch Experiments

Temperature (°C)	pH (initial)	pH (final)	[Si] (mol/L)	[Al] (mol/L)	[K] (mol/L)	[Na] (mol/L)	[Ca] (mol/L)
25	4						
25	7						
25	10						
50	7						
75	7						

Flow-Through Dissolution Experiments

Objective: To determine the dissolution rate of **phillipsite** under far-from-equilibrium conditions.

Methodology:

- Reactor Setup:
 - A flow-through reactor is used, where a solution of known composition is continuously pumped through a cell containing a known mass of **phillipsite**.
 - The reactor is maintained at a constant temperature.
- Experimental Procedure:
 - The flow rate of the solution is carefully controlled to ensure that the solution leaving the reactor is far from equilibrium with respect to **phillipsite**.
 - The effluent solution is collected at regular intervals.

- Analysis:
 - The concentrations of dissolved Si, Al, and cations in the effluent are measured as described for the batch experiments.
 - The dissolution rate is calculated from the measured concentrations, the flow rate, and the surface area of the **phillipsite** sample.

Data Presentation:

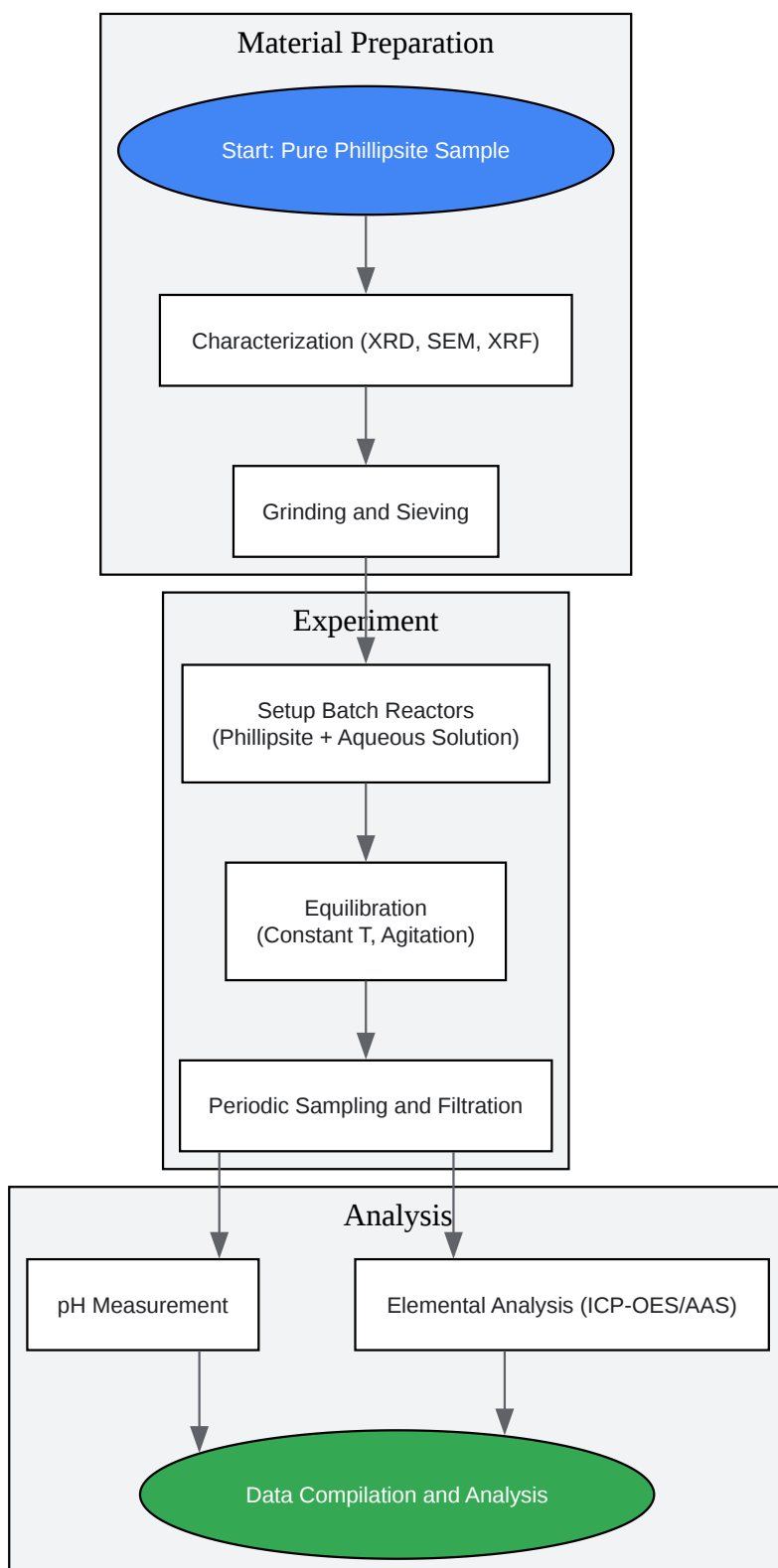
The dissolution rates, typically expressed in moles per square meter per second ($\text{mol m}^{-2} \text{s}^{-1}$), should be tabulated as a function of temperature, pH, and solution composition.

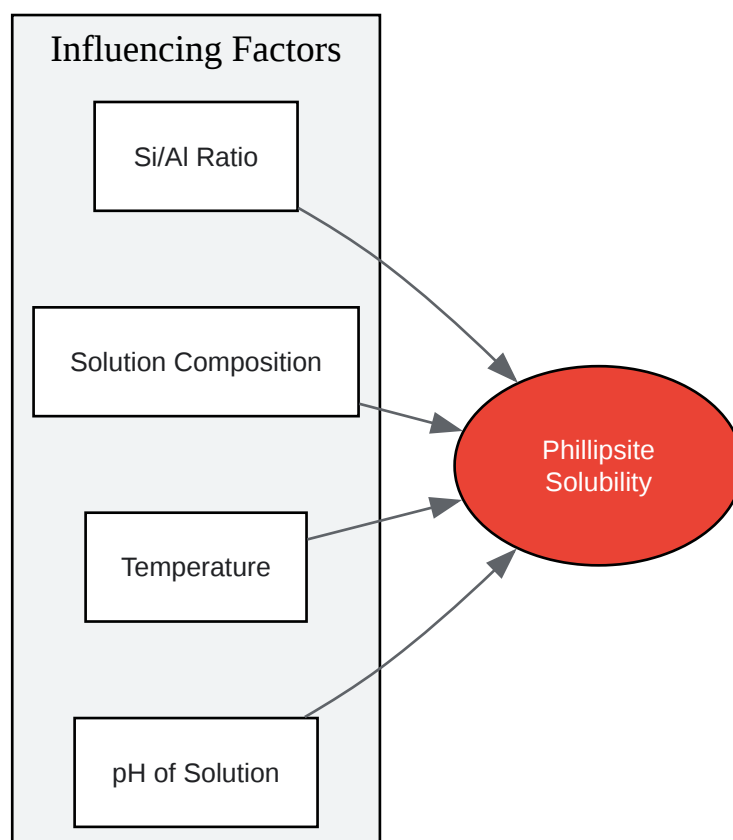
Table 3: Example Data Table for **Phillipsite** Dissolution Rates from Flow-Through Experiments

Temperature (°C)	pH	Flow Rate (mL/min)	Dissolution Rate ($\text{mol m}^{-2} \text{s}^{-1}$)
25	4		
25	7		
25	10		
50	7		

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.





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